molecular formula C13H20ClN3O3S B12785610 2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride CAS No. 133628-27-0

2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride

Cat. No.: B12785610
CAS No.: 133628-27-0
M. Wt: 333.84 g/mol
InChI Key: FWKGHTBUKCBSPL-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and a pyrrolidinylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group at the 4-position of the thiophene ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Methylation: Addition of a methyl group at the 5-position using methylating agents like methyl iodide.

    Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

    Attachment of the Pyrrolidinylpropyl Side Chain: This involves the reaction of the amide with 3-(1-pyrrolidinyl)propylamine under suitable conditions to form the final product.

    Formation of the Monohydrochloride Salt: This is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives, and other oxidized forms.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group and the pyrrolidinylpropyl side chain play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxamide derivatives: Compounds with similar thiophene and carboxamide structures.

    Nitrothiophene derivatives: Compounds with nitro groups attached to thiophene rings.

    Pyrrolidinylpropyl derivatives: Compounds with pyrrolidinylpropyl side chains.

Uniqueness

2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

133628-27-0

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

5-methyl-4-nitro-N-(3-pyrrolidin-1-ylpropyl)thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-10-11(16(18)19)9-12(20-10)13(17)14-5-4-8-15-6-2-3-7-15;/h9H,2-8H2,1H3,(H,14,17);1H

InChI Key

FWKGHTBUKCBSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NCCCN2CCCC2)[N+](=O)[O-].Cl

Origin of Product

United States

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